

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Venglustat

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Compound of Interest

Compound Name: Venglustat

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **Venglustat**, a potent, brain-penetrant inhibitor of glucosylceramide synthase. Detailed protocols for key bioanalytical and in-vivo experiments are included to facilitate the study of this compound and its effects on glycosphingolipid metabolism.

Introduction to Venglustat

Venglustat (GZ/SAR402671) is a small molecule inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2] By inhibiting GCS, **Venglustat** reduces the production of glucosylceramide (GL-1) and its downstream derivatives, including globotriaosylceramide (Gb3) and ganglioside GM3.[1] This mechanism of substrate reduction therapy holds therapeutic potential for a variety of lysosomal storage disorders characterized by the accumulation of these glycosphingolipids, such as Gaucher disease, Fabry disease, and GBA1-associated Parkinson's disease.[2][3]

Pharmacokinetic Profile

Venglustat exhibits predictable pharmacokinetic properties, characterized by rapid oral absorption and a half-life supporting once-daily dosing.[4]

Summary of Human Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of **Venglustat** observed in healthy volunteers and specific patient populations.

Table 1: Single Ascending Dose Pharmacokinetics of **Venglustat** in Healthy Volunteers[4]

Dose (mg)	Cmax (ng/mL)	Tmax (hr)	AUC (ng·h/mL)	t1/2 (hr)
2	11.8 ± 3.9	4.0 (2.0-6.0)	288 ± 81	29.1 ± 7.9
5	30.1 ± 9.1	4.0 (2.0-8.0)	754 ± 204	28.9 ± 5.8
15	85.7 ± 25.1	4.0 (2.0-8.0)	2260 ± 616	30.0 ± 6.1
25	134 ± 38	4.0 (3.0-8.0)	3680 ± 988	29.8 ± 5.5
50	259 ± 75	4.0 (3.0-8.0)	7330 ± 1960	30.1 ± 6.2
100	498 ± 139	4.0 (3.0-8.0)	14600 ± 3890	29.5 ± 5.9
150	712 ± 201	4.0 (3.0-8.0)	21300 ± 5710	29.7 ± 6.0

Data are presented as mean ± standard deviation, except for Tmax which is median (range). AUC represents AUC from time zero to infinity (AUCinf) for single-dose studies.

Table 2: Multiple Dose Pharmacokinetics of **Venglustat** in Patients with Gaucher Disease Type 3 (15 mg once daily)[5]

Parameter	Day 1	Week 52
Cmax (ng/mL)	58.1 ± 26.4	114 ± 65.8 (4h post-dose)
Tmax (hr)	2.0 (median)	-
AUC0-24 (ng·h/mL)	851 ± 282	-
CSF Concentration (ng/mL)	-	6.14 ± 3.44

Pharmacodynamic Profile

Venglustat demonstrates a dose-dependent reduction in key glycosphingolipid biomarkers in both plasma and cerebrospinal fluid (CSF), confirming target engagement in the central nervous system.^[6]

Summary of Human Pharmacodynamic Data

Table 3: Pharmacodynamic Effects of **Venglustat** in Plasma^[4]

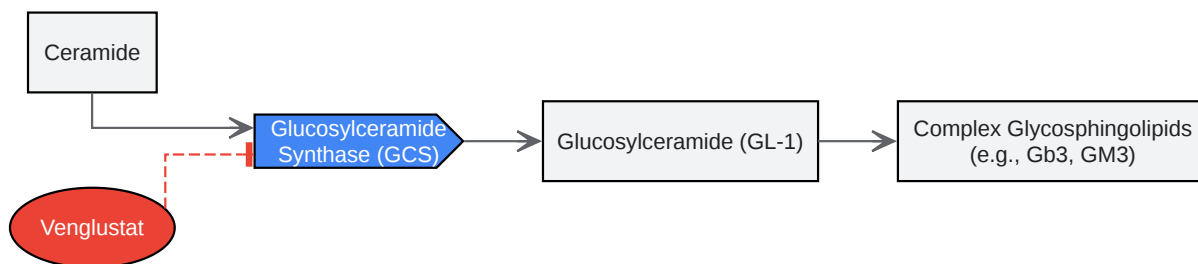
Dose (mg)	Analyte	Baseline (mean ± SD)	% Change from Baseline (Day 15)
5	GL-1	2.3 ± 0.5 µg/mL	-68%
10	GL-1	2.4 ± 0.6 µg/mL	-75%
20	GL-1	2.2 ± 0.4 µg/mL	-80%
5	GM3	1.8 ± 0.3 µg/mL	-55%
10	GM3	1.9 ± 0.4 µg/mL	-65%
20	GM3	1.7 ± 0.3 µg/mL	-72%

Table 4: Pharmacodynamic Effects of **Venglustat** in Patients with Fabry Disease (15 mg once daily)^{[7][8]}

Analyte	Timepoint	Mean Change from Baseline
Plasma Gb3	6 months	-3.62 µg/mL
Plasma Gb3	24 months	-4.5 µg/mL
Plasma Gb3	36 months	-5.0 µg/mL

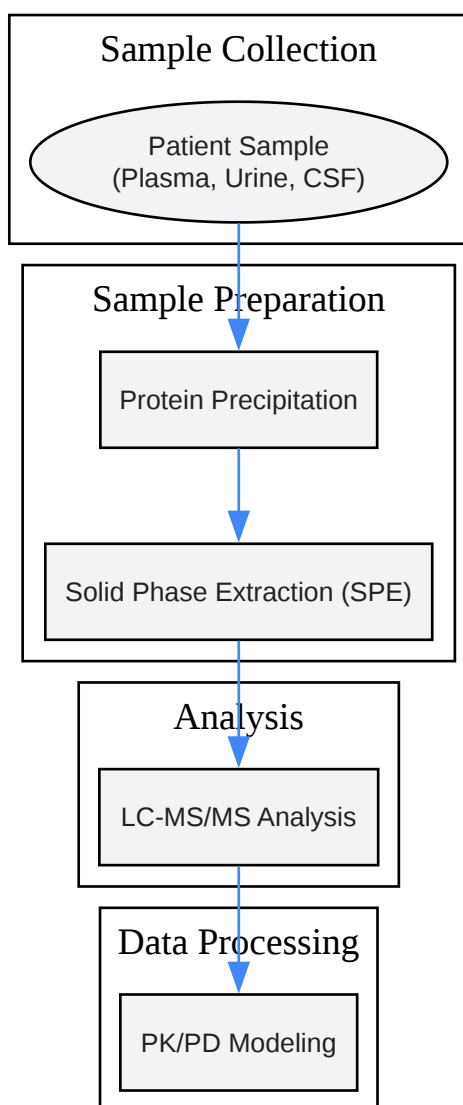
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **Venglustat** and a typical experimental workflow for its analysis.



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Figure 1: Venglustat's Mechanism of Action.



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Figure 2: Bioanalytical Workflow for Venglustat.

Experimental Protocols

Protocol for Quantification of Venglustat in Human Plasma by LC-MS/MS

This protocol describes a validated method for the determination of **Venglustat** concentrations in human plasma.

5.1.1. Materials and Reagents

- **Venglustat** reference standard
- **Venglustat-d6** (internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Human plasma (K2-EDTA)
- 96-well protein precipitation plates
- Agilent Zorbax Bonus-RP Column (2.1 x 50 mm, 1.8 μ m) or equivalent[6]

5.1.2. Instrumentation

- Shimadzu HPLC system or equivalent[6]
- Applied Biosystems Sciex API 5500 mass spectrometer or equivalent[6]

5.1.3. Sample Preparation

- Thaw plasma samples at room temperature.
- To 100 μ L of plasma in a 96-well plate, add 10 μ L of internal standard working solution (**Venglustat-d6** in methanol).
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex the plate for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean 96-well plate for analysis.

5.1.4. LC-MS/MS Conditions[6]

- LC Column: Agilent Zorbax Bonus-RP (2.1 x 50 mm, 1.8 μ m)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Flow Rate: 0.8 mL/min
- Gradient:
 - 0-0.5 min: 5% B
 - 0.5-5.0 min: Linear gradient to 95% B
 - 5.0-6.0 min: Hold at 95% B
 - 6.0-6.1 min: Return to 5% B
 - 6.1-7.0 min: Re-equilibration at 5% B
- Injection Volume: 5 μ L
- Mass Spectrometer: ESI positive ion mode
- MRM Transitions:
 - **Venglustat**: m/z 390.2 \rightarrow 220.0
 - **Venglustat-d6**: m/z 396.2 \rightarrow 226.0

Protocol for Glucosylceramide Synthase (GCS) Activity Assay

This protocol provides a general method for measuring GCS enzyme activity in cell lysates.

5.2.1. Materials and Reagents

- Cell line expressing GCS (e.g., SH-SY5Y neuroblastoma cells)[9]
- Lysis buffer (e.g., 250 mM sucrose, 25 mM HEPES, pH 7.4, with protease inhibitors)
- BCA Protein Assay Kit
- C6-NBD-Ceramide (fluorescent substrate)
- UDP-glucose
- **Venglustat** (for inhibition studies)
- Thin Layer Chromatography (TLC) plates (silica gel 60)
- TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

5.2.2. Procedure

- Culture cells to ~80-90% confluency.
- Harvest and lyse cells in lysis buffer on ice.
- Determine the protein concentration of the cell lysate using the BCA assay.
- Set up the enzyme reaction in a microcentrifuge tube:
 - 50 µg of cell lysate protein
 - 10 µM C6-NBD-Ceramide
 - 1 mM UDP-glucose
 - **Venglustat** or vehicle control
 - Reaction buffer to a final volume of 100 µL
- Incubate at 37°C for 1 hour.
- Stop the reaction by adding 300 µL of chloroform:methanol (2:1, v/v).

- Vortex and centrifuge to separate the phases.
- Spot the organic (lower) phase onto a TLC plate.
- Develop the TLC plate in the developing solvent.
- Visualize the fluorescent spots (C6-NBD-Ceramide and C6-NBD-Glucosylceramide) under UV light and quantify using densitometry.

Protocol for In-Vivo Efficacy Testing in a GBA-Related Synucleinopathy Mouse Model

This protocol outlines a general procedure for evaluating the efficacy of **Venglustat** in a mouse model of GBA-related synucleinopathy.[\[10\]](#)

5.3.1. Animal Model

- Gba1 D409V/WT mice, which carry a heterozygous mutation in the Gba1 gene, are a suitable model.[\[10\]](#)

5.3.2. Dosing and Administration

- Prepare **Venglustat** formulated in rodent chow at a concentration to achieve the desired daily dose (e.g., 30 mg/kg/day).
- House mice individually or in small groups and provide the formulated chow ad libitum.
- Treat mice for a specified duration (e.g., 9 months).[\[10\]](#)

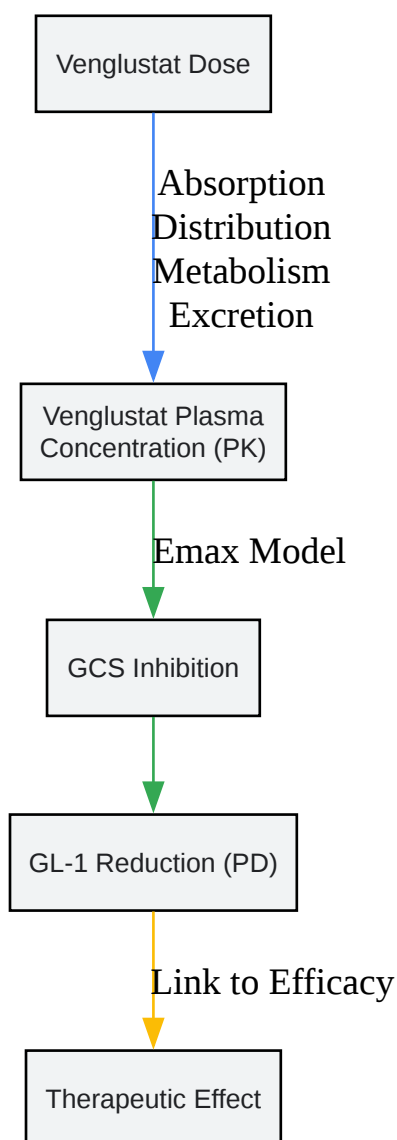
5.3.3. Sample Collection and Analysis

- At the end of the treatment period, collect blood (for plasma), brain tissue, and cerebrospinal fluid (CSF).
- Analyze **Venglustat** concentrations in plasma, brain, and CSF using the LC-MS/MS protocol described above (with appropriate validation for mouse matrices).

- Measure GL-1 levels in plasma, brain, and CSF by LC-MS/MS to confirm target engagement.
- Perform immunohistochemical analysis of brain tissue to assess α -synuclein pathology.[10]
- Conduct behavioral tests (e.g., Morris water maze) to evaluate cognitive function.

Pharmacokinetic/Pharmacodynamic Modeling

The relationship between **Venglustat** exposure (PK) and the reduction in glycosphingolipid biomarkers (PD) can be described by an inhibitory Emax model.



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Figure 3: PK/PD Modeling Relationship for Venglustat.

Modeling of the PK/PD relationship from clinical trial data can help in understanding the dose-response relationship and in selecting optimal doses for future studies. An Emax model with an estimated Emax of approximately 80% for plasma glucosylceramide reduction has been reported for **Venglustat**.^[11]

Conclusion

Venglustat is a promising substrate reduction therapy with a well-characterized pharmacokinetic and pharmacodynamic profile. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals working on **Venglustat** and other GCS inhibitors. Further studies are ongoing to fully elucidate the clinical efficacy and safety of **Venglustat** in various disease indications.

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